(2-Methylpyridin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpyridin-3-yl)methanesulfonamide is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and a methanesulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyridin-3-yl)methanesulfonamide typically involves the reaction of 2-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can be employed to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Electrophiles such as halogens or alkylating agents in the presence of a palladium catalyst.
Major Products
Oxidation: 2-Carboxypyridine-3-yl)methanesulfonamide.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
(2-Methylpyridin-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Methylpyridin-3-yl)methanesulfonamide: Unique due to the presence of both a methyl group and a methanesulfonamide group on the pyridine ring.
(2-Methylpyridin-3-yl)amine: Lacks the sulfonamide group, resulting in different chemical and biological properties.
(2-Methylpyridin-3-yl)methanesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different reactivity and solubility.
Uniqueness
The combination of the methyl group and the methanesulfonamide group on the pyridine ring makes this compound a versatile compound with unique chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(2-methylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-7(3-2-4-9-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
InChI Key |
LGIGINYGPZVFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.